![molecular formula C20H17BrN2O4 B2732982 Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate CAS No. 478041-09-7](/img/structure/B2732982.png)
Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate is a useful research compound. Its molecular formula is C20H17BrN2O4 and its molecular weight is 429.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
A study conducted by Zarrouk et al. (2014) investigated the inhibition efficiencies of some quinoxalines, including derivatives similar to the specified compound, as corrosion inhibitors for copper in nitric acid media. The research utilized quantum chemical calculations to establish a relationship between the molecular structures of quinoxalines and their inhibition efficiency. This study highlights the potential application of quinoxaline derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industries (Zarrouk et al., 2014).
Synthetic Chemistry
Gorbunova and Mamedov (2006) explored the oxidative dehydrobromination of certain quinoxalin-2(1H)-ones as a synthetic route to quinoxalyl aryl ketones. Their work demonstrates the utility of quinoxaline derivatives in synthesizing complex molecules, showcasing the versatility of these compounds in organic synthesis (Gorbunova & Mamedov, 2006).
Molecular Rearrangement Studies
Klásek et al. (2003) described the molecular rearrangement of 3-bromo derivatives of quinolines to produce various quinoline-3-carboxylic acids and other related compounds. This work underscores the role of ethyl quinoxalinyl acetate derivatives in studying reaction mechanisms and synthetic pathways, which could be instrumental in developing new synthetic methods (Klásek et al., 2003).
Crystal Structure Analysis
Abad et al. (2020) synthesized new compounds from a base structure similar to Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate and analyzed their crystal structures. Their research offers insights into the structural properties of quinoxaline derivatives, which could have implications for designing materials with specific optical or electronic properties (Abad et al., 2020).
Catalysis
Facchetti et al. (2016) prepared quinoline derivatives for use in catalytic processes, particularly in the reduction of ketones. This study highlights the potential application of quinoxaline derivatives in catalysis, which is a critical process in the production of various chemical products (Facchetti et al., 2016).
properties
IUPAC Name |
ethyl 2-[4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxoquinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-2-27-19(25)11-16-20(26)23(17-6-4-3-5-15(17)22-16)12-18(24)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBAPIDHBJBVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


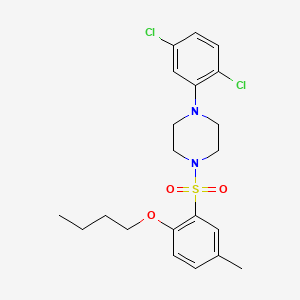

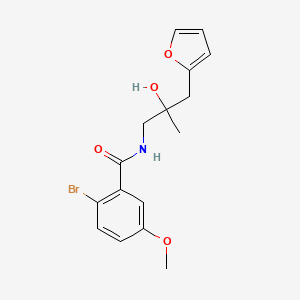
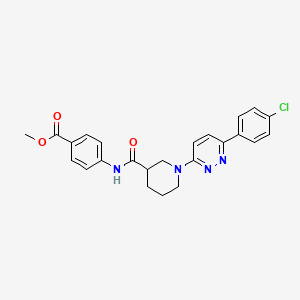
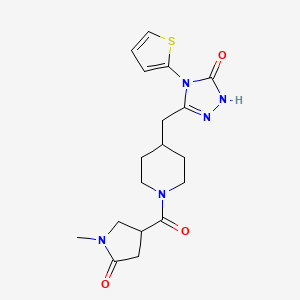
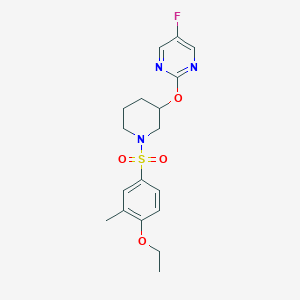
![1-(3,4-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2732910.png)
![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)
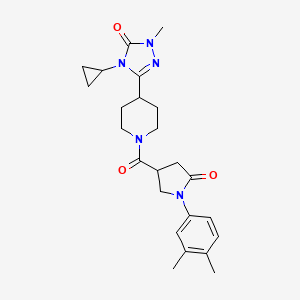
![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)
